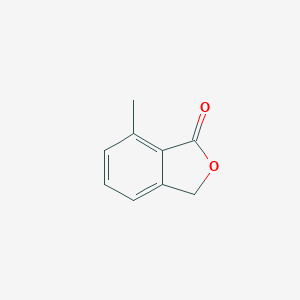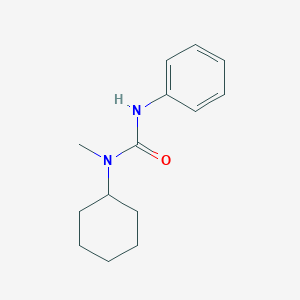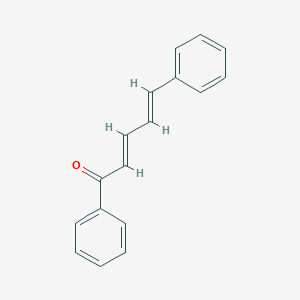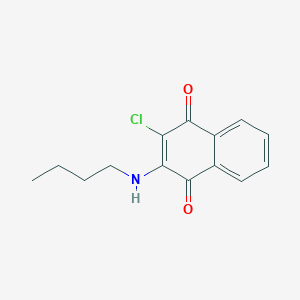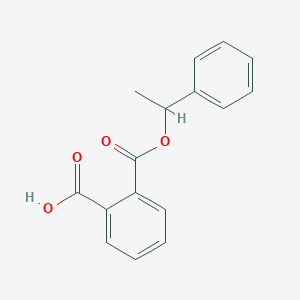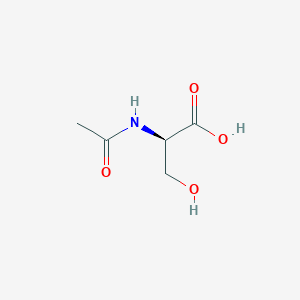![molecular formula C9H13NO B188890 1-Azatricyclo[3.3.1.13,7]decan-4-one CAS No. 42949-24-6](/img/structure/B188890.png)
1-Azatricyclo[3.3.1.13,7]decan-4-one
Vue d'ensemble
Description
“1-Azatricyclo[3.3.1.13,7]decan-4-one” is a chemical compound with the molecular formula C9H13NO . Its molecular weight is 151.2056 .
Synthesis Analysis
The synthesis of “1-Azatricyclo[3.3.1.13,7]decan-4-one” involves the reductive homologation of 1,4-cyclohexanedione monoethylene acetal with tosylmethylisocyanide and subsequent reduction with lithium aluminum hydride .
Molecular Structure Analysis
The molecular structure of “1-Azatricyclo[3.3.1.13,7]decan-4-one” is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“1-Azatricyclo[3.3.1.13,7]decan-4-one” is a pale-yellow to yellow-brown solid . It has a molecular weight of 151.21 .
Applications De Recherche Scientifique
NMR Characterization : "1-Azatricyclo[3.3.1.13,7]decan-4-one" has been studied using 1H and 13C NMR methods, providing insights into its stereochemistry and stereo electronic effects (Fernández et al., 1989).
Transition-State Mimic for cis-trans Interconversion : This compound has been synthesized as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides, which is vital in peptide and protein folding (Komarov et al., 2015).
Study of Ion-Pair Interactions and Hydrolysis : Research has focused on the structure, bonding, reactivity, and importance of ion-pair interactions in this compound, as well as its hydrolysis reactions (Pandey, 2015).
Synthesis Techniques : Various synthesis methods of "1-Azatricyclo[3.3.1.13,7]decan-4-one" and its derivatives have been developed, which are significant for pharmaceutical applications (Becker & Flynn, 1992).
Pharmacological Applications : The compound and its derivatives have been used in pharmacology, particularly as models for intramolecular charge transfer phenomena and as potential therapeutic agents for various conditions (Izumi et al., 2003).
Antiarrhythmic Activity : Certain derivatives of "1-Azatricyclo[3.3.1.13,7]decan-4-one" have shown promising antiarrhythmic activity in experimental models (Gorpinchenko et al., 2005).
Conformational Studies : The compound has been utilized in studies focusing on the conformational dependence of spin-spin coupling constants, which is crucial for understanding molecular structures (Berger, 1978).
Investigation of Nucleophilicity and Basicity : The nucleophilicity and basicity of derivatives of this compound have been analyzed, contributing to the understanding of chemical reactivity (Ye et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZKYPXTXBKQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962805 | |
| Record name | 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42949-24-6 | |
| Record name | 1-Azatricyclo(3.3.1.13,7)decan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042949246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azatricyclo[3.3.1.1,3,7]decan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the stereoselectivity of reactions involving 5-azaadamantan-2-one derivatives?
A: Research shows a strong preference for en face attack during the reduction of 4-eq,6-ax-diaryl-5-azaadamantan-2-ones with sodium borohydride in methanol. [] This stereoselectivity is attributed to a combination of steric and electronic factors within the molecule. [] Further supporting this, analysis of 2,9-bis(3-nitrophenyl)-1-azaadamantan-4-one reveals larger torsion angles on the arylpiperidinone side compared to the cyclohexanone side, potentially explaining the facial selectivity observed during nucleophilic addition to the carbonyl group. []
Q2: How does the structure of 1-azaadamantanones influence their chemical reactivity?
A: Studies on 1-azaadamantanone derivatives, including mono-, di-, and tri-ketone variations, indicate that the nitrogen atom significantly influences the compound's reactivity. [] Specifically, through-bond interactions between the nitrogen lone pair and the carbonyl groups strongly impact the basicity of the nitrogen. [] Additionally, the steric strain imposed by the adamantane skeleton, particularly when multiple carbonyl groups are present, favors the formation of gem-diols. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



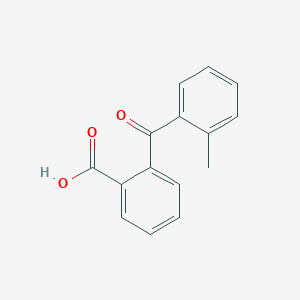
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)


